molecular formula C8H5ClF2O2 B3025190 4,5-Difluoro-2-methoxybenzoyl chloride CAS No. 886498-70-0

4,5-Difluoro-2-methoxybenzoyl chloride

Cat. No. B3025190
CAS RN: 886498-70-0
M. Wt: 206.57 g/mol
InChI Key: NMFFABHDILSBIV-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 4,5-Difluoro-2-methoxybenzoyl chloride is 1S/C8H5ClF2O2/c1-13-7-3-6(11)5(10)2-4(7)8(9)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4,5-Difluoro-2-methoxybenzoyl chloride is a liquid at ambient temperature . It has a molecular weight of 206.58 .

Scientific Research Applications

Synthesis and Reactivity Studies

4,5-Difluoro-2-methoxybenzoyl chloride is a compound that finds its application primarily in the synthesis of other chemical compounds. Its reactivity and role in various chemical reactions have been explored in different research contexts. For instance, its derivatives have been studied for their solvolysis reactions, showcasing how the introduction of methoxy groups affects the reaction rates and mechanisms. Such studies provide insight into the solvolysis behavior of similar compounds under varying conditions, highlighting the influence of solvent nucleophilicity and ionizing power on specific reaction rates (Park & Kevill, 2011).

Photophysical Behavior Studies

Further research into the photophysical behaviors of compounds related to 4,5-difluoro-2-methoxybenzoyl chloride, such as DFHBI derivatives, illuminates the complex interactions between such molecules and RNA aptamers. These studies delve into how specific molecular alterations, like the addition of methoxy groups, impact fluorescence and photoisomerization processes. This information is crucial for the development of fluorogenic molecules and their applications in biological imaging and molecular biology (Santra et al., 2019).

Catalysis and Polymerization

The compound and its related chemicals also find use in catalysis and polymerization reactions. For example, bis(4-methoxybenzoyl)diethylgermane, a compound structurally similar to 4,5-difluoro-2-methoxybenzoyl chloride, has been demonstrated as an effective photoinitiator for the polymerization of vinylcyclopropanes. This showcases the potential of such compounds in developing advanced materials with desirable properties, such as low polymerization shrinkage and high mechanical strength, which are essential criteria in dental composite materials (Catel et al., 2016).

Liquid Crystal Synthesis

Moreover, the orientation effect of fluorine atoms on optical properties has been studied in compounds incorporating the difluoro motif, similar to that in 4,5-difluoro-2-methoxybenzoyl chloride. Such research is vital for the design and synthesis of new liquid crystal materials, with potential applications ranging from displays to photonic devices, emphasizing the role of molecular structure in dictating the physical properties of these materials (Zaki, Ahmed, & Hagar, 2018).

properties

IUPAC Name

4,5-difluoro-2-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-3-6(11)5(10)2-4(7)8(9)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFFABHDILSBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284324
Record name 4,5-Difluoro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-methoxybenzoyl chloride

CAS RN

886498-70-0
Record name 4,5-Difluoro-2-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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